2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one

Catalog No.
S14389985
CAS No.
M.F
C5H7N5OS
M. Wt
185.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidi...

Product Name

2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one

IUPAC Name

2,5-diamino-3,6-dihydro-2H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C5H7N5OS

Molecular Weight

185.21 g/mol

InChI

InChI=1S/C5H7N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h5H,7H2,(H4,6,8,9,10,11)

InChI Key

VAXQJACAEOMLAY-UHFFFAOYSA-N

Canonical SMILES

C1(NC2=C(S1)C(=O)NC(=N2)N)N

2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound characterized by its unique thiazolo and pyrimidine structures. This compound features a thiazole ring fused with a pyrimidine ring, which contributes to its potential biological activity. The molecular formula of this compound is C7H8N4SC_7H_8N_4S, and its structure includes two amino groups, enhancing its reactivity and interaction with biological systems.

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions, allowing for the introduction of different functional groups.
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules, particularly when reacting with carbonyl-containing compounds.
  • Reduction Reactions: The presence of double bonds in the thiazole and pyrimidine rings allows for potential reduction reactions.

These reactions make 2,5-diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one a versatile intermediate in organic synthesis.

Research indicates that compounds containing thiazolo and pyrimidine moieties often exhibit significant biological activities. Specifically, 2,5-diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one has been studied for:

  • Antimicrobial Activity: Some derivatives of thiazolopyrimidine compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Thiazolopyrimidine derivatives are being explored for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

These activities highlight the importance of this compound in medicinal chemistry.

Several synthesis methods have been reported for 2,5-diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one:

  • Multicomponent Reactions: This method involves combining multiple reactants in one pot to form the desired product efficiently.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making it a favorable method for synthesizing thiazolopyrimidine derivatives.
  • Conventional Heating: Traditional heating methods can also be employed but may require longer reaction times compared to microwave-assisted techniques.

These methods provide chemists with various approaches to synthesize this compound effectively.

The applications of 2,5-diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one include:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting infectious diseases and cancer.
  • Chemical Research: As a versatile building block in organic synthesis, it is useful for creating new compounds with desired properties.

Interaction studies involving 2,5-diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one focus on:

  • Protein Binding: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Studies may explore its affinity for various biological receptors to assess its therapeutic potential.

Such studies are crucial for evaluating the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2,5-diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one. These include:

Compound NameStructural FeaturesUnique Properties
4,5-Diamino-2,6-dimercaptopyrimidinePyrimidine core with thiol groupsStrong reducing agent due to thiol presence
Thiazolo[4,5-d]pyrimidine-2,7-diamineSimilar thiazole-pyrimidine structurePotentially different biological activities
2,5-Diamino-4,6-dihydroxypyrimidineHydroxyl groups on pyrimidineEnhanced solubility and different reactivity

These comparisons highlight the unique features of 2,5-diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one while showcasing its potential advantages in specific applications or interactions within biological systems.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

185.03713104 g/mol

Monoisotopic Mass

185.03713104 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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